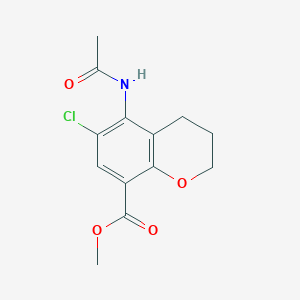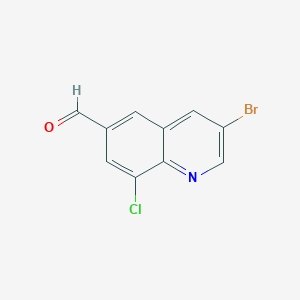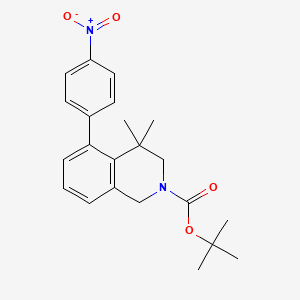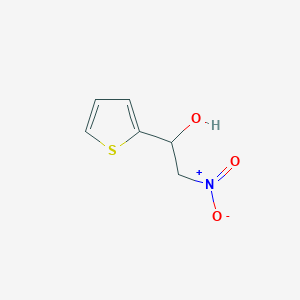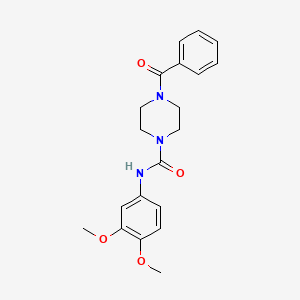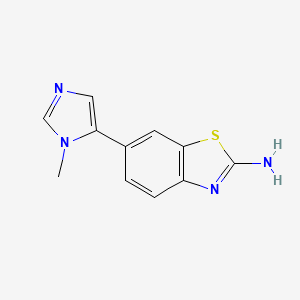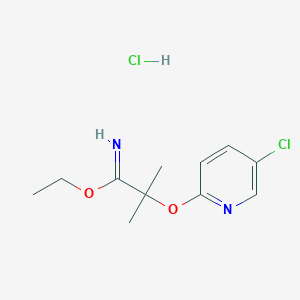![molecular formula C14H11BrN4O3 B13880939 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B13880939.png)
3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole is a complex organic compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This specific compound is characterized by the presence of a bromine atom at the 3rd position, a methoxypyridinylmethyl group at the 1st position, and a nitro group at the 4th position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Methoxypyridinylmethylation: The methoxypyridinylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative and a methylating agent.
Nitration: The nitro group can be introduced by nitrating the indazole derivative using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, purification steps, and safety measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium azide (NaN3) or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of azido or other substituted derivatives.
Scientific Research Applications
3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitrobenzene
- 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitropyridine
- 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroquinoline
Uniqueness
3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole is unique due to its specific structural features, which confer distinct chemical properties and potential applications. The combination of the bromine, methoxypyridinylmethyl, and nitro groups on the indazole ring makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H11BrN4O3 |
|---|---|
Molecular Weight |
363.17 g/mol |
IUPAC Name |
3-bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole |
InChI |
InChI=1S/C14H11BrN4O3/c1-22-12-7-2-4-9(16-12)8-18-10-5-3-6-11(19(20)21)13(10)14(15)17-18/h2-7H,8H2,1H3 |
InChI Key |
VPEKOPKHLGPXRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])C(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


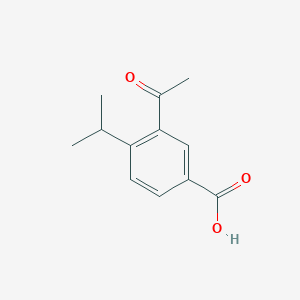

![1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B13880863.png)
